4-Phthalimidoglutaramic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phthalimidoglutaramic acid typically involves the reaction of phthalic anhydride with glutamic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Phthalimidoglutaramic acid undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity at the amino and carbonyl groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction:
Major Products:
Hydrolysis Products: Phthalic acid and glutamic acid derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-phthalimidoglutaramic acid is not fully understood. it is believed to interact with biological molecules similarly to thalidomide. Thalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors . This interaction may disrupt various cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
2-Phthalimidoglutaramic acid: Another derivative of glutamic acid with a similar structure.
2-Phthalimidoglutaric acid: A related compound with a different substitution pattern on the glutaric acid backbone.
4-(O-Carboxybenzamido)glutaramic acid: A compound with an additional carboxybenzamido group.
Uniqueness: 4-Phthalimidoglutaramic acid is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. Its structural similarity to thalidomide also makes it a valuable compound for studying the mechanisms of action and potential therapeutic applications of thalidomide derivatives .
Properties
IUPAC Name |
5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(15)20/h1-4,9H,5-6H2,(H2,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBMYGDAHSAJPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962796 | |
Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4292-56-2 | |
Record name | 4-Phthalimido-DL-glutaramic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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